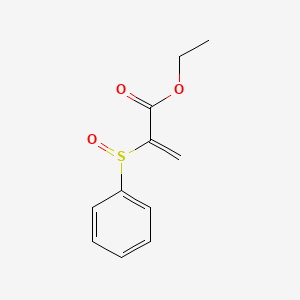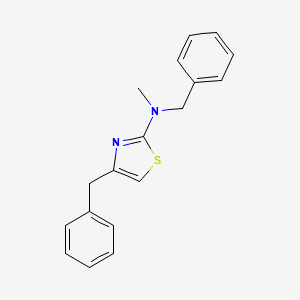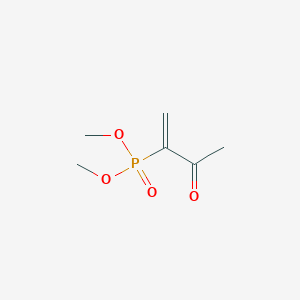
Dimethyl (3-oxobut-1-en-2-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (3-oxobut-1-en-2-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3-oxobut-1-en-2-yl moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl (3-oxobut-1-en-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with an appropriate enone under basic conditions. The reaction typically proceeds via a Michael addition mechanism, where the phosphite acts as a nucleophile, attacking the β-carbon of the enone to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (3-oxobut-1-en-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters with higher oxidation states.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides and amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphonate esters, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dimethyl (3-oxobut-1-en-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which dimethyl (3-oxobut-1-en-2-yl)phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with enzymatic processes that involve phosphorylation. This can lead to the inhibition of certain enzymes and disruption of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl phosphonate
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate
Uniqueness
Dimethyl (3-oxobut-1-en-2-yl)phosphonate is unique due to its specific enone structure, which imparts distinct reactivity and biological activity compared to other phosphonate compounds.
Eigenschaften
CAS-Nummer |
87088-40-2 |
|---|---|
Molekularformel |
C6H11O4P |
Molekulargewicht |
178.12 g/mol |
IUPAC-Name |
3-dimethoxyphosphorylbut-3-en-2-one |
InChI |
InChI=1S/C6H11O4P/c1-5(7)6(2)11(8,9-3)10-4/h2H2,1,3-4H3 |
InChI-Schlüssel |
MNONNCJIDTYFRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=C)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14411812.png)
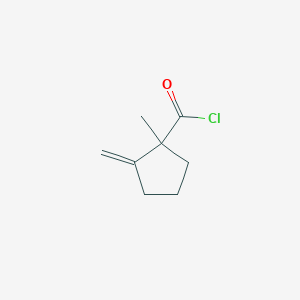
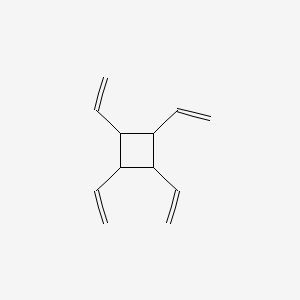
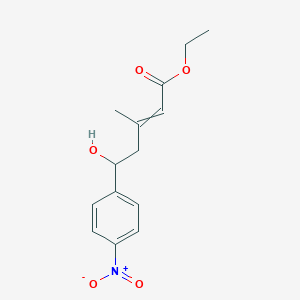
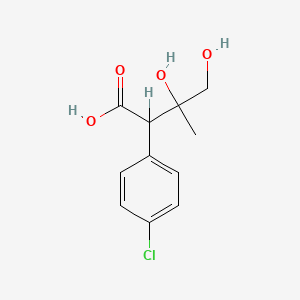
![[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14411855.png)
![Trimethyl[2-(4-methylphenoxy)ethyl]silane](/img/structure/B14411862.png)
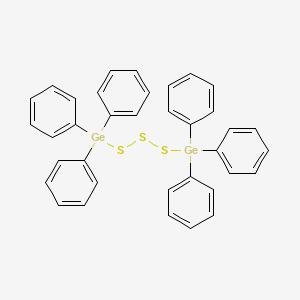
![8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro-](/img/structure/B14411876.png)


![2,4,4-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14411890.png)
